5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole typically involves the reaction of 4-fluorobenzyl chloride with thiosemicarbazide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Nucleophiles like amines or thiols; temperatures around 50°C to 100°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiadiazoles with various functional groups.
Scientific Research Applications
5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole involves its interaction with biological targets, such as enzymes and receptors. The compound’s ability to cross cellular membranes allows it to reach intracellular targets. It can inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1,2,4-thiadiazole
- 5-Chloro-3-phenyl-1,2,4-thiadiazole
- 5-Chloro-3-(4-methyl-benzyl)-1,2,4-thiadiazole
Uniqueness
5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. The combination of these substituents provides a distinct profile compared to other thiadiazole derivatives .
Properties
IUPAC Name |
5-chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIOGYGCVOVRIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NSC(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946418-98-0 | |
Record name | 5-Chloro-3-(4-fluorobenzyl)-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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